8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-8-5-9(2)15-13(14-8)16-10-3-4-11(16)7-12(17)6-10/h5,10-12,17H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZYYLZRJHTCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3CCC2CC(C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with a suitable bicyclic amine precursor under acidic or basic conditions. The reaction is followed by reduction and cyclization steps to form the azabicyclo[3.2.1]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring and the bicyclic structure can be reduced under specific conditions to yield different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
Scientific Research Applications
8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. The pyrimidine ring and the bicyclic framework play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-3-ol: Shares a similar bicyclic structure but differs in the presence of oxygen atoms in the ring.
Diazabicyclooctane derivatives: Feature a similar bicyclic framework with variations in functional groups and substituents.
Uniqueness
8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a dimethylpyrimidine ring and an azabicyclo[3.2.1]octane structure.
Biological Activity
8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, identified by the CAS number 1410106-45-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 233.31 g/mol. The compound's structure includes a bicyclic framework that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1410106-45-4 |
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.31 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Tyrosinase Inhibition : Analog compounds have shown significant inhibition of mushroom tyrosinase, which is crucial in melanin production. For instance, studies demonstrated that certain analogs inhibited tyrosinase activity more effectively than standard inhibitors like kojic acid .
- Antioxidant Activity : Compounds related to this structure have been evaluated for antioxidant properties, with findings indicating strong efficacy comparable to established antioxidants in cellular models .
- Cytotoxicity : The cytotoxic effects of related compounds were assessed in cancer cell lines (B16F10 murine cells). Some analogs did not exhibit cytotoxicity at concentrations up to 20 µM, while others displayed concentration-dependent toxicity .
The mechanisms through which these compounds exert their biological effects include:
- Competitive Inhibition : Kinetic studies suggest that some analogs act as competitive inhibitors of tyrosinase by binding to the active site, thereby preventing substrate conversion .
- Cellular Uptake and Metabolism : The structural features of the compound may facilitate cellular uptake and subsequent metabolic processing, enhancing its biological efficacy.
Case Studies
A selection of studies highlights the biological relevance of compounds related to this compound:
- Study on Tyrosinase Inhibition :
- Antioxidant Efficacy Assessment :
- Cytotoxicity Evaluation in Cancer Cells :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, and how can stereochemical control be achieved?
- Methodological Answer : The compound’s bicyclic core is typically synthesized via radical cyclization or nucleophilic substitution. For example, radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene achieves excellent diastereocontrol (>99% in some cases) . Stereochemical outcomes depend on substituent positioning and reaction conditions. For the dimethylpyrimidinyl moiety, Suzuki coupling or nucleophilic aromatic substitution can introduce the heterocyclic group post-cyclization. Purification via flash chromatography or recrystallization ensures enantiomeric purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY/HMBC) to verify the bicyclic scaffold and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity (>95%) is validated via HPLC with UV detection at 254 nm. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as demonstrated for related 8-azabicyclo derivatives .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
- Methodological Answer : Screen for receptor binding affinity using radioligand displacement assays (e.g., σ₁/σ₂ receptors, dopamine transporters). For σ₂ receptor selectivity, compare IC₅₀ values against σ₁ using [³H]-DTG or [³H]-RHM-1 . Functional activity (e.g., cAMP modulation) can be assessed in transfected HEK293 cells. Cytotoxicity profiles are determined via MTT assays in cancer cell lines (e.g., MCF-7, PC-3) .
Advanced Research Questions
Q. How can structural modifications enhance σ₂ receptor selectivity while minimizing σ₁ affinity?
- Methodological Answer : Replace the 4,6-dimethylpyrimidinyl group with bulkier substituents (e.g., 3-phenylpyrazolo[1,5-a]pyrimidinyl) to sterically hinder σ₁ binding. Computational docking (AutoDock Vina) into σ₂ crystal structures (PDB: 6DK1) identifies favorable interactions. Derivatives like 11b in evidence 1 achieved >100-fold σ₂ selectivity by optimizing substituent size and polarity .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across studies?
- Methodological Answer : Standardize assay conditions (cell line passage number, serum concentration, incubation time). Replicate conflicting studies using identical batches of the compound. Perform dose-response curves (1 nM–100 μM) with positive controls (e.g., doxorubicin). Use transcriptomics (RNA-seq) to identify off-target pathways that may explain variability .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess brain penetration?
- Methodological Answer : Administer the compound intravenously (1 mg/kg) in rodents and collect plasma/brain samples at intervals (0.25–24 h). Quantify concentrations via LC-MS/MS. Calculate brain-to-plasma ratio (Kp) and unbound fraction (fu) using equilibrium dialysis. For σ₂-targeted CNS agents, aim for Kp >0.3 and fu >10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
